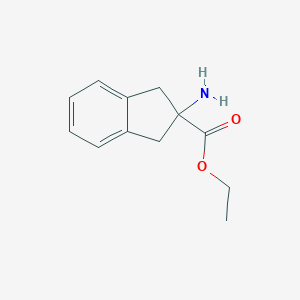

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-1,3-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-11(14)12(13)7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBFVFBOZSMMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2=CC=CC=C2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a constrained α,α-disubstituted amino acid ester of significant interest in medicinal chemistry and drug development. The guide details two primary synthetic routes commencing from 2-indanone: the Bucherer-Bergs synthesis and the Strecker synthesis. Each pathway is elaborated with mechanistic insights, step-by-step experimental protocols, and a discussion of the chemical principles underpinning the chosen methodologies. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a robust framework for the preparation of this valuable molecular scaffold.

Introduction: The Significance of Constrained Amino Acids

This compound belongs to the class of conformationally constrained amino acids. The incorporation of such rigid structures into peptides and small molecule therapeutics is a powerful strategy to enhance metabolic stability, improve receptor binding affinity, and control secondary structure.[1][2][3] The indane framework locks the α-carbon and its substituents in a defined spatial orientation, a feature highly sought after in the rational design of novel therapeutic agents. This guide will provide a detailed exposition of the practical synthesis of this important building block.

Retrosynthetic Analysis and Strategic Approach

The synthesis of the target molecule logically begins with the commercially available or readily synthesized ketone, 2-indanone. The core challenge lies in the introduction of the amino and carboxyl functionalities at the C2 position. Two classical and reliable methods for the synthesis of α,α-disubstituted amino acids from ketones are the Bucherer-Bergs reaction and the Strecker synthesis.[4][5][6][7][8][9] Both pathways converge on the formation of the key intermediate, 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid, which is subsequently esterified to yield the final product.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Retrosynthetic approach to this compound.

Synthesis of the Precursor: 2-Indanone

While 2-indanone is commercially available, a reliable synthesis from indene is provided for completeness.[10]

Experimental Protocol: Synthesis of 2-Indanone from Indene

-

In a suitable reaction vessel, combine indene with formic acid and hydrogen peroxide at a controlled temperature (35-40 °C).

-

After the initial reaction, remove the formic acid under reduced pressure.

-

The crude intermediate, the monoformate of 1,2-indanediol, is then hydrolyzed and steam distilled from a dilute sulfuric acid solution.

-

The distilled 2-indanone is collected as a white crystalline solid.

Pathway A: The Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a robust one-pot method for the synthesis of hydantoins from ketones, which are stable intermediates that can be readily hydrolyzed to the corresponding amino acids.[2][4][11][12][13]

Mechanistic Overview

The reaction proceeds through the initial formation of a cyanohydrin from 2-indanone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. This intermediate then reacts with carbon dioxide (also from ammonium carbonate) and cyclizes to a 5-imino-oxazolidin-2-one, which rearranges to the more stable hydantoin.[4]

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Experimental Protocol: Bucherer-Bergs Synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid

-

Hydantoin Formation: In a pressure vessel, charge 2-indanone, potassium cyanide, and ammonium carbonate in a suitable solvent such as aqueous ethanol.[2][4] The molar ratio of ketone to cyanide and carbonate should be approximately 1:2:2.[2]

-

Seal the vessel and heat the mixture to 80-100 °C with stirring for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.[2]

-

The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water can be performed for purification.

-

Hydrolysis: The purified hydantoin is then hydrolyzed to the amino acid by heating with a strong acid (e.g., 6M HCl) or base (e.g., aqueous Ba(OH)2) under reflux for an extended period.

-

Upon completion, the reaction mixture is cooled and neutralized to the isoelectric point of the amino acid to induce precipitation.

-

The solid 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid is collected by filtration, washed with cold water and ethanol, and dried.

Pathway B: The Strecker Synthesis

The Strecker synthesis is another fundamental method for preparing α-amino acids. It involves the reaction of a ketone with an ammonium salt and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed.[5][6][7][8][9]

Mechanistic Overview

The reaction begins with the formation of an imine from 2-indanone and ammonia (from ammonium chloride). The nucleophilic cyanide ion then attacks the imine carbon to form the α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired amino acid.[5][8]

Caption: Simplified mechanism of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid

-

Aminonitrile Formation: In a suitable solvent such as aqueous methanol, dissolve 2-indanone, ammonium chloride, and potassium cyanide.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

The α-aminonitrile may precipitate from the reaction mixture or can be extracted with an organic solvent after dilution with water.

-

Hydrolysis: The crude α-aminonitrile is then subjected to vigorous hydrolysis with a strong acid (e.g., concentrated HCl) under reflux.

-

After the hydrolysis is complete, the solution is cooled, and any solid impurities are filtered off.

-

The filtrate is then concentrated under reduced pressure, and the resulting crude amino acid hydrochloride can be purified by recrystallization.

-

The free amino acid can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base (e.g., pyridine or a weak amine base) to its isoelectric point.

Final Step: Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its ethyl ester. A common and effective method is Fischer esterification.[14]

Experimental Protocol: Fischer Esterification

-

Suspend 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid in absolute ethanol.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride. Alternatively, the reaction can be performed by bubbling dry HCl gas through the ethanolic suspension.

-

Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the excess ethanol is removed under reduced pressure.

-

The residue is taken up in water and the pH is carefully adjusted with a base (e.g., sodium bicarbonate solution) to neutralize the excess acid.

-

The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel.

Data Summary

| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield |

| Bucherer-Bergs | 2-Indanone | KCN, (NH4)2CO3 | Hydantoin intermediate | Good |

| Strecker | 2-Indanone | KCN, NH4Cl | Aminonitrile intermediate | Good |

| Hydrolysis | Hydantoin or Aminonitrile | Strong Acid/Base | 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | High |

| Esterification | Amino Acid | Ethanol, H+ | This compound | Good to High |

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies. Both the Bucherer-Bergs and Strecker syntheses provide reliable routes to the key amino acid intermediate from 2-indanone. The choice between these two pathways may depend on laboratory preferences, safety considerations regarding the handling of reagents, and the desired scale of the synthesis. The final esterification is a standard procedure that can be optimized to achieve high yields. This guide provides a solid foundation for the successful preparation of this valuable constrained amino acid for applications in drug discovery and peptide science.

References

-

General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. National Institutes of Health. [Link]

-

Bucherer–Bergs reaction. Wikipedia. [Link]

-

Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

2-indanone. Organic Syntheses Procedure. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

-

Strecker Synthesis. NROChemistry. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Bucherer-Bergs Reaction. Name Reactions in Organic Synthesis. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Bucherer–Bergs Reaction. ResearchGate. [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. [Link]

-

Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]

-

Synthesis of 2-indancarboxylic acid. PrepChem.com. [Link]

- US3923887A - Derivatives of 2-aminoindane, the preparation and use thereof.

-

Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. [Link]

-

INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses Procedure. [Link]

-

Article. SciELO. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Synthesis of ethyl 1-alkyl-1H-indenes-2-carboxylate 3a-d. ResearchGate. [Link]

-

Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

-

What are different ways to convert Amino Acid carboxylic acid into ester?. ResearchGate. [Link]

Sources

- 1. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Strecker Synthesis [organic-chemistry.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. medschoolcoach.com [medschoolcoach.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

"physical and chemical properties of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate. This molecule, built upon the privileged 2-aminoindan scaffold, is of significant interest in medicinal chemistry and drug development due to its structural analogy to known psychoactive agents and its potential as a building block for novel therapeutics targeting the central nervous system.

Molecular Structure and Core Attributes

This compound is an ester derivative of the non-proteinogenic amino acid, 2-aminoindane-2-carboxylic acid. The core structure features a bicyclic indane moiety, which can be considered a conformationally restricted analog of phenylethylamine. This structural constraint is a key determinant of its pharmacological activity.

The molecule's identity is established by the following identifiers:

-

Chemical Name: this compound

-

Molecular Formula (Free Base): C₁₂H₁₅NO₂[1]

The hydrochloride salt is a common form for handling and formulation due to its increased stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source/Justification |

| Molecular Weight | 205.25 g/mol | 241.71 g/mol | Calculated |

| Appearance | Likely a solid | White to off-white solid | General observation for similar compounds |

| Melting Point | Not available | Not available | Data for parent amino acid is 291 °C[5] |

| Boiling Point | Not available | Not available | Data for parent amino acid is 357.10 °C[5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Soluble in water and alcohols | Inferred from structure |

| pKa (Amine) | ~8.5 - 9.5 (estimated) | Not applicable | Typical for primary amines |

| pKa (Ester) | Not applicable | Not applicable | Ester group is not readily ionizable |

Chemical Stability and Storage:

The free base is expected to be stable under standard conditions but may be susceptible to oxidation and carboxylation over time. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C).

The hydrochloride salt offers enhanced stability and is the preferred form for storage and handling. It should be stored in a cool, dry place away from incompatible materials.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes, primarily involving the esterification of the parent amino acid, 2-aminoindane-2-carboxylic acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis via Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol is a standard and reliable method for the synthesis of ethyl esters from carboxylic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoindane-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes).

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) dropwise. The thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride, and ethyl chloride, with the in-situ generated HCl acting as the catalyst.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Purification: The resulting crude product, this compound hydrochloride, can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Causality Behind Experimental Choices:

-

Anhydrous Ethanol: The use of anhydrous ethanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which can hydrolyze the ester back to the carboxylic acid.

-

Thionyl Chloride: While other acid catalysts like sulfuric acid can be used, thionyl chloride is advantageous as its byproducts (SO₂ and HCl) are gaseous and can be easily removed from the reaction mixture.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (4H): A complex multiplet in the range of δ 7.1-7.3 ppm.

-

Methylene Protons (CH₂-Ar, 4H): Two distinct multiplets corresponding to the benzylic protons, likely in the range of δ 2.8-3.2 ppm.

-

Ethyl Ester Protons (5H): A quartet (CH₂) around δ 4.1-4.2 ppm and a triplet (CH₃) around δ 1.2-1.3 ppm.

-

Amine Protons (NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

Based on data for 2-aminoindan hydrochloride and general chemical shift tables, the following peaks are anticipated[6][7][8]:

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Quaternary Carbon (C-NH₂): A signal around δ 60-70 ppm.

-

Methylene Carbons (CH₂-Ar): Signals in the range of δ 35-45 ppm.

-

Ester Carbonyl (C=O): A signal in the downfield region, approximately δ 170-175 ppm.

-

Ethyl Ester Carbons: A signal for the O-CH₂ at around δ 60 ppm and a signal for the CH₃ at around δ 14 ppm.

Infrared (IR) Spectroscopy (Predicted):

Characteristic absorption bands are expected for the functional groups present in the molecule[9]:

-

N-H Stretch (Amine): Two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals between 2850-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

-

C-N Stretch: In the region of 1250-1350 cm⁻¹.

-

C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M⁺): For the free base, a peak at m/z = 205.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the indane ring.

Applications in Drug Development and Neuroscience Research

The 2-aminoindan scaffold is a well-established pharmacophore in neuroscience drug discovery. Derivatives of 2-aminoindan are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[10].

Mechanism of Action (Inferred):

Based on studies of related 2-aminoindan derivatives, this compound is hypothesized to act as a monoamine reuptake inhibitor or releasing agent. The specific selectivity and potency for DAT, NET, and SERT would need to be determined through in vitro binding and functional assays. The ester functionality may influence the compound's lipophilicity and ability to cross the blood-brain barrier, potentially acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Therapeutic Potential:

The modulation of monoamine levels in the brain is a key strategy for treating a variety of neuropsychiatric disorders. The potential therapeutic applications for this class of compounds include:

-

Antidepressants: By inhibiting the reuptake of serotonin and/or norepinephrine.

-

Stimulants: For the treatment of attention-deficit/hyperactivity disorder (ADHD) by modulating dopamine and norepinephrine levels.

-

Anorectics: By influencing appetite-regulating pathways in the brain.

-

Neuroprotective Agents: Some 2-aminoindan derivatives have shown potential in models of neurodegenerative diseases.

A fluoro-substituted analog, Ethyl 2-amino-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, has been categorized under "Antipsychotics," suggesting that modifications to the aromatic ring can significantly alter the pharmacological profile[11].

Workflow for Pharmacological Profiling:

Caption: A typical workflow for the pharmacological evaluation of a novel 2-aminoindan derivative.

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. Its rigid 2-aminoindan core provides a well-defined platform for probing interactions with key CNS targets. While further experimental work is required to fully elucidate its specific physical, chemical, and pharmacological properties, the information presented in this guide, based on established knowledge of related compounds, provides a solid foundation for its synthesis, characterization, and exploration as a potential therapeutic agent.

References

-

American Elements. This compound hydrochloride. [Link]

-

Appchem. This compound hydrochloride. [Link]

-

Sci-Hub. Electronic and infrared spectroscopy of jet-cooled (±)-cis-1-amino-indan-2-ol hydrates. [Link]

-

J&K Scientific. 2-Aminoindane-2-carboxylic acid. [Link]

-

ACS Publications. Conformations of 2-Aminoindan in a Supersonic Jet: The Role of Intramolecular N−H···π Hydrogen Bonding. [Link]

-

Chemspace. This compound hydrochloride. [Link]

-

PubChem. ethyl 2,3-dihydro-1H-indene-2-carboxylate. [Link]

-

PubMed. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. [Link]

-

NJC-enaminoester supportinf-002. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChem. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]

-

PubChem. 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride. [Link]

-

NIST WebBook. 2-Ethyl-2,3-dihydro-1H-indene. [Link]

-

CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]

-

ResearchGate. Fig. S6 13 C NMR spectrum of ethyl 1H-indene-2-carboxylate (6c). [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

SpectraBase. Ethyl 1-ethyl-1-{(4-methoxyphenyl)amino}-2,3-dihydro-1H-indene-2-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

Chemsrc.com. 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid. [Link]

-

TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]

-

Yu IKUS. Extraction of Amino Acid Esters Using a Pillar[12]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. americanelements.com [americanelements.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound HCl | 136834-79-2 [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 2-Aminoindan hydrochloride(2338-18-3) 13C NMR [m.chemicalbook.com]

- 9. tsijournals.com [tsijournals.com]

- 10. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, with the CAS number 136834-79-2 , is a conformationally constrained, non-natural amino acid ester that has garnered significant interest in the field of medicinal chemistry.[1][2] Its rigid indane framework serves as a valuable scaffold for the design of novel therapeutic agents, particularly in the realm of neurological disorders and as an inhibitor of key enzymes.[1][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, applications in drug discovery, and essential safety and handling information.

Chemical and Physical Properties

This compound is the hydrochloride salt of the ethyl ester of 2-aminoindane-2-carboxylic acid. The presence of the indane bicyclic system imparts significant steric hindrance around the alpha-carbon, restricting the conformational flexibility observed in acyclic amino acid analogues. This feature is paramount in the design of selective receptor ligands and enzyme inhibitors.

| Property | Value | Source(s) |

| CAS Number | 136834-79-2 | [2] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [2] |

| Molecular Weight | 241.72 g/mol | [4] |

| IUPAC Name | This compound hydrochloride | [4] |

| Synonyms | Ethyl 2-aminoindan-2-carboxylate HCl | N/A |

Synthesis and Mechanism

Part 1: Synthesis of 2-Aminoindane-2-carboxylic Acid

An efficient method for the synthesis of 2-aminoindane-2-carboxylic acid involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base.[5] This method is advantageous due to its high yields, mild reaction conditions, and scalability.[5]

Experimental Protocol:

-

Monoalkylation: A Ni(II)-complex of a glycine Schiff base is reacted with o-dibromoxylene under phase-transfer conditions to yield the monoalkylated complex.[5]

-

Cyclization: The resulting complex is then cyclized under homogeneous conditions using a strong base, such as sodium tert-butoxide in DMF, to form the indane ring system.[5]

-

Decomplexation: The 2-aminoindane-2-carboxylic acid is liberated from the nickel complex.[5]

The causality behind this experimental choice lies in the use of the nickel complex, which serves to activate the alpha-carbon of glycine, making it sufficiently nucleophilic for the dialkylation to proceed efficiently. The phase-transfer catalysis facilitates the reaction between the aqueous and organic phases, enhancing the reaction rate and yield.

Caption: Synthesis workflow for 2-aminoindane-2-carboxylic acid.

Part 2: Esterification and Salt Formation

The parent amino acid is then converted to the target ethyl ester hydrochloride.

Experimental Protocol:

-

Esterification: 2-Aminoindane-2-carboxylic acid is subjected to Fischer esterification by refluxing in absolute ethanol with a catalytic amount of a strong acid, such as sulfuric acid or by using thionyl chloride in ethanol.

-

Salt Formation: The resulting ethyl ester is then treated with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or dioxane, to precipitate the hydrochloride salt.

-

Purification: The final product is purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

This two-step process is a standard and reliable method for the conversion of amino acids to their corresponding ester hydrochlorides. The acid catalyst in the esterification step protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The subsequent treatment with HCl ensures the formation of the stable and readily handleable hydrochloride salt.

Caption: Applications in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection. |

| May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage:

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique, conformationally restricted structure provides a solid foundation for the design of potent and selective enzyme inhibitors and receptor modulators. While a detailed, publicly available synthesis protocol is elusive, a reliable synthetic route can be extrapolated from established methods for its parent amino acid. The information provided in this guide serves as a comprehensive resource for researchers interested in utilizing this promising scaffold in their drug discovery endeavors.

References

-

Supporting Information. NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry. Available from: [Link]

-

This compound hydrochloride - C12H16ClNO2 | CSCS00000748543. Chemspace. Available from: [Link]

-

This compound hydrochloride. AMERICAN ELEMENTS. Available from: [Link]

-

2-Aminoindan-2-carboxylic acids. Potential tyrosine hydroxylase inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. Available from: [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. The Royal Society of Chemistry. Available from: [Link]

-

1 H NMR spectra of 2-amino-2 0... ResearchGate. Available from: [Link]

-

Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216. PubChem. Available from: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Interpretation of 2D NMR Spectra. Agilent. Available from: [Link]

-

ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. Available from: [Link]

-

ethyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O2 | CID 15280733. PubChem. Available from: [Link]

- SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO. Google Patents.

-

Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. Available from: [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. Available from: [Link]

- Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride. Google Patents.

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. Available from: [Link]

-

2-Aminoindan hydrochloride | C9H12ClN | CID 122764. PubChem. Available from: [Link]

-

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. PubChem. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. americanelements.com [americanelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound hydrochloride - C12H16ClNO2 | CSCS00000748543 [chem-space.com]

- 5. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

Introduction

Molecular Structure and Spectroscopic Overview

The structure of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol , presents several key features for spectroscopic analysis: an aromatic ring, a five-membered aliphatic ring, a primary amine, and an ethyl ester. Each of these functional groups will give rise to characteristic signals in their respective spectra, allowing for a comprehensive structural confirmation.

The relationship between the different spectroscopic techniques and the structural information they provide is illustrated in the workflow below.

An In-depth Technical Guide to Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications, and analytical methodologies for Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride. This molecule, built upon the privileged 2-aminoindan scaffold, is of significant interest to the medicinal chemistry and drug development communities.

Molecular and Physicochemical Profile

This compound hydrochloride is a stable, crystalline solid. Its core structure features a constrained bicyclic system that mimics the spatial orientation of the side chains of aromatic amino acids, making it a valuable building block in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136834-79-2 | [1] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.72 g/mol | [2] |

| Appearance | Solid (visual inspection) | - |

| Melting Point | 291.00 °C (for the parent carboxylic acid) | [3] |

| Boiling Point | 357.10 °C (for the parent carboxylic acid) | [3] |

| Solubility | Data not available. Expected to be soluble in water and polar organic solvents like methanol and ethanol due to its salt form. | - |

Synthesis and Manufacturing

The synthesis of this compound hydrochloride typically proceeds from the corresponding amino acid, 2-aminoindane-2-carboxylic acid. A standard esterification reaction, such as the Fischer-Speier esterification, can be employed, followed by the formation of the hydrochloride salt.

Illustrative Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 2-aminoindane-2-carboxylic acid.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Esterification and Salt Formation (Exemplary)

-

Esterification:

-

To a suspension of 2-aminoindane-2-carboxylic acid (1 equivalent) in anhydrous ethanol (10-20 volumes), slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product, the free base ethyl ester, can be purified by column chromatography or taken to the next step directly.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the organic solvent, and dry under vacuum to yield the final product.

-

Applications in Drug Discovery and Development

The 2-aminoindane-2-carboxylic acid scaffold is recognized for its utility in the design of conformationally constrained amino acid analogs. These structures are valuable in mapping the binding sites of receptors and enzymes and in the development of peptidomimetics with improved metabolic stability and oral bioavailability.

The parent compound, 2-aminoindane-2-carboxylic acid, has been investigated as a potential tyrosine hydroxylase inhibitor.[4] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Inhibitors of this enzyme have potential applications in the treatment of various neurological and cardiovascular disorders.

The ethyl ester derivative serves as a protected form of the carboxylic acid, which can be advantageous in certain synthetic routes or for modulating the pharmacokinetic properties of the parent compound. It is a key intermediate for the synthesis of more complex molecules targeting neurological disorders.[5][6]

Analytical Characterization

Spectroscopic Analysis (Predicted)

While specific spectra for the title compound are not widely published, the expected NMR signals can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.1 - 7.3 (m, 4H) | 124-128 (Ar-CH), 140-145 (Quaternary Ar-C) |

| Methylene (Indane) | 3.0 - 3.5 (m, 4H) | ~40 |

| Quaternary (Indane) | - | ~60 |

| Ethyl -CH₂- | 4.1 - 4.3 (q, 2H) | ~62 |

| Ethyl -CH₃ | 1.2 - 1.4 (t, 3H) | ~14 |

| Ester C=O | - | ~175 |

Note: These are predicted values and should be confirmed by experimental data. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons, particularly the amine protons which will likely be broad and downfield.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound hydrochloride. A reverse-phase method would be suitable for this purpose.

Caption: A typical workflow for the HPLC analysis of the target compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A time-programmed gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to ensure elution of the compound and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Column Temperature: 25-30 °C.

Note: This is a starting point for method development. The specific gradient, mobile phase additives, and column chemistry should be optimized to achieve the desired separation and peak shape.[7]

Safety and Handling

This compound hydrochloride should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Based on the safety data for the parent amino acid hydrochloride, the following hazard statements may apply:

Conclusion

This compound hydrochloride is a valuable building block for the synthesis of complex molecular architectures with potential applications in drug discovery, particularly in the area of neuroactive compounds. While detailed experimental data for this specific salt is not extensively documented in publicly available literature, its properties can be reasonably inferred from the well-characterized parent amino acid and general principles of organic chemistry. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

-

SIELC Technologies. Separation of 2-Aminoindan on Newcrom R1 HPLC column. [Link]

-

American Elements. This compound hydrochloride. [Link]

-

PubChem. 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride. [Link]

-

Chemspace. This compound hydrochloride. [Link]

-

Chem-Impex. 2-Aminoindane-2-carboxylic acid. [Link]

- Fisher, G. H., et al. "HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues." Amino acids 23.4 (2002): 365-371.

- Pinder, R. M., et al. "2-Aminoindan-2-carboxylic acids. Potential tyrosine hydroxylase inhibitors." Journal of medicinal chemistry 14.7 (1971): 660-662.

-

PubChem. ethyl 2,3-dihydro-1H-indene-2-carboxylate. [Link]

- Google Patents.

- Baqai, J. "analysis of amino acids by high performance liquid chromatography." Baqai J Health Sci 19.1 (2016): 39-45.

-

NIST. 2-Ethyl-2,3-dihydro-1H-indene. [Link]

- Google Patents. EP4559899A1 - SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO.

- Google Patents. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

-

ResearchGate. 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

Sources

- 1. This compound HCl | 136834-79-2 [chemicalbook.com]

- 2. This compound hydrochl… [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | C10H12ClNO2 | CID 45789447 - PubChem [pubchem.ncbi.nlm.nih.gov]

"solubility of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in organic solvents"

An In-depth Technical Guide to the Solubility of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic route optimization and purification to formulation design and ultimate bioavailability.[1] this compound, a substituted indane derivative, presents a unique solubility profile due to its combination of a lipophilic bicyclic core and polar functional groups. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. We will explore the physicochemical drivers of its solubility, outline a robust experimental protocol for its determination, and present a framework for solvent selection in a drug development context.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding and quantifying the solubility of a drug candidate is a foundational requirement.[2][3] Drug solubility in various organic solvents is crucial for processes such as:

-

Synthesis and Purification: Selecting appropriate solvents for reactions and crystallizations is key to achieving high yields and purity.[3][4]

-

Formulation Development: The choice of excipients and the final dosage form (e.g., tablets, injectables) is heavily dependent on the API's solubility characteristics.

-

Analytical Method Development: Solvents for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy must be chosen based on their ability to dissolve the compound of interest.[5]

This compound, with its primary amine and ethyl ester functionalities, exhibits a nuanced solubility behavior that warrants detailed investigation.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] The structure of this compound suggests the following key characteristics:

-

Molecular Structure: The molecule contains a non-polar indane bicyclic system, a polar primary amine (-NH2) group, and an ethyl ester (-COOEt) group. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor.[7]

-

Polarity: The presence of both non-polar (the hydrocarbon framework) and polar (amine and ester) regions gives the molecule a moderate overall polarity.

-

Basicity: The primary amine group is basic and can be protonated by acidic solvents or in the presence of acids to form a more polar and soluble ammonium salt.[8]

Based on these features, we can predict its general solubility in different classes of organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with both the amine and ester groups of the solute, effectively solvating the molecule.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High to Moderate | These solvents can accept hydrogen bonds and have large dipole moments, allowing for strong dipole-dipole interactions. DMSO is a particularly strong organic solvent for many drug candidates.[2][5] |

| Non-Polar | Hexane, Heptane, Toluene | Low | The large, non-polar hydrocarbon regions of these solvents interact poorly with the polar amine and ester functional groups of the solute.[7][9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar and can induce dipole interactions, but lack the ability to hydrogen bond effectively, leading to moderate solubility at best. |

It is important to note that these are predictions. Factors such as crystal lattice energy can significantly impact the actual measured solubility.[2][9]

Experimental Determination of Thermodynamic Solubility

To obtain precise solubility data, a robust experimental protocol is essential. The following section details a standard laboratory procedure for determining the thermodynamic (or equilibrium) solubility of this compound.[4] This method relies on achieving a saturated solution in equilibrium with the solid drug.[4]

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Acetonitrile, Toluene)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.45 µm PTFE syringe filters

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Slurry: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[4]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow it to stand for a short period. Centrifuge the vial to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility and Solvent Selection

The choice of solvent in a pharmaceutical process is a multi-faceted decision.[10] Key factors include:

-

Solvent Polarity and Hydrogen Bonding Capability: As discussed, solvents that can effectively interact with the polar functional groups of this compound will be better solvents.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, which is a critical parameter in crystallization processes.

-

pH (for aqueous or mixed aqueous-organic systems): The basic amine group means that the solubility of this compound in systems containing water will be highly pH-dependent. At a pH below the pKa of the amine, the compound will exist as the more soluble protonated form.[2]

Conclusion

References

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Compound solubility measurements for early drug discovery. (2022). Chem-space.

- Predicting drug solubility in organic solvents mixtures. (2024). University of Padua.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Solubility. (2020).

- Physical properties of organic compounds. (2019). Chemistry LibreTexts.

- How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. (2016). Quora.

- Organic Solvent Solubility Data Book. (2010).

- Properties of Carboxylic Acids and Amines. (2024). Chemistry LibreTexts.

Sources

- 1. rheolution.com [rheolution.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. research.unipd.it [research.unipd.it]

- 4. scispace.com [scispace.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. files.core.ac.uk [files.core.ac.uk]

The Emergent Role of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate as a Constrained Scaffold in Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, offering novel structural motifs that transcend the limitations of their natural counterparts. Among these, conformationally constrained amino acids are of particular interest for their ability to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. This guide focuses on Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate, a rigid scaffold that acts as a constrained analog of phenylalanine. We will explore its synthesis, physicochemical properties, and its vast, largely untapped potential in the design of next-generation therapeutics, particularly in the realms of central nervous system (CNS) disorders and peptidomimetics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Chapter 1: The Strategic Advantage of Conformational Constraint in Drug Design

The inherent flexibility of many small molecule drugs and peptides is a double-edged sword. While it allows for conformational sampling to find an optimal binding pose, it also carries a significant entropic cost upon binding and can lead to promiscuous interactions with multiple targets, resulting in off-target effects. The strategic introduction of conformational constraints, by incorporating rigid structural elements, offers a powerful solution to these challenges.[1]

The core principle is to lock a molecule's rotatable bonds into a conformation that mimics the one it adopts when bound to its therapeutic target. This pre-organization leads to several key benefits:

-

Enhanced Potency: By reducing the entropic penalty of binding, the overall binding affinity (and thus potency) can be significantly increased.

-

Improved Selectivity: A rigid structure is less likely to adapt its shape to fit into the binding pockets of off-targets, leading to a more selective pharmacological profile.[2]

-

Increased Metabolic Stability: The rigid framework can shield susceptible bonds from metabolic enzymes, such as proteases in the case of peptides, thereby increasing the molecule's in vivo half-life.[3]

-

Modulation of Physicochemical Properties: The incorporation of UAAs can alter key drug-like properties, including lipophilicity, membrane permeability, and bioavailability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

The 2-amino-2,3-dihydro-1H-indene-2-carboxylate core is an exemplary scaffold in this context. It can be viewed as an analog of phenylalanine where the Cα-Cβ and Cβ-Cγ bonds are locked within the indane ring system. This provides a structurally defined orientation of the aromatic ring relative to the amino acid backbone, making it a valuable building block for probing and stabilizing bioactive conformations.

Chapter 2: The Scaffold: Physicochemical Profile

This compound, often handled as its hydrochloride salt for improved stability and solubility, possesses a unique combination of structural features that make it attractive for medicinal chemistry applications.

| Property | Data | Source(s) |

| Chemical Name | This compound hydrochloride | [5] |

| CAS Number | 136834-79-2 | [5][6][7] |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [5] |

| Molecular Weight | 241.72 g/mol | [6] |

| Parent Amino Acid | 2-Aminoindan-2-carboxylic acid (Aic) | [8] |

| Parent Amino Acid CAS | 27473-62-7 | [9] |

| Parent Amino Acid Formula | C₁₀H₁₁NO₂ | [8] |

| Parent Amino Acid MW | 177.20 g/mol | [8][9] |

The key structural feature is the quaternary α-carbon, which is part of the five-membered ring of the indane system. This rigidly positions the amine and carboxylate groups, while the fused benzene ring provides a well-defined hydrophobic surface for aromatic interactions with target proteins.

Caption: Structure of this compound.

Chapter 3: Synthesis and Derivatization Strategies

Access to the core scaffold and its derivatives is crucial for any medicinal chemistry program. Fortunately, efficient synthetic routes have been developed.

Synthesis of the Core Amino Acid

The parent amino acid, 2-aminoindan-2-carboxylic acid, can be synthesized efficiently via a two-step alkylation of a Ni(II)-complexed glycine Schiff base.[10] This method is advantageous as it is high-yielding and scalable.

The general workflow involves:

-

Monoalkylation: A glycine Schiff base complex is reacted with α,α'-dibromo-o-xylene under phase-transfer conditions.

-

Cyclization: The resulting intermediate is then cyclized under homogeneous conditions to form the indane ring system.

-

Decomposition: The Ni(II) complex is decomposed to release the target amino acid.

Caption: High-level workflow for the synthesis of 2-aminoindan-2-carboxylic acid.[10]

Esterification

The conversion of the parent carboxylic acid to its ethyl ester is a standard procedure in organic chemistry. A common and effective method is Fischer esterification, where the amino acid is refluxed in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid). Thionyl chloride in ethanol at low temperatures also provides a clean and efficient route to the ethyl ester hydrochloride salt.

Derivatization for Structure-Activity Relationship (SAR) Studies

The scaffold offers multiple points for chemical modification to explore the SAR and optimize compound properties.

-

Aromatic Ring (Positions 4, 5, 6, 7): The benzene ring is amenable to various electrophilic substitution reactions (e.g., halogenation, nitration followed by reduction, Friedel-Crafts reactions) to introduce substituents that can probe specific interactions in a binding pocket or modulate electronics and lipophilicity. For instance, a fluoro-substituted derivative has been noted in the context of antipsychotics.[11]

-

Amine Group: The primary amine can be acylated, alkylated, or used in reductive amination to introduce new side chains or to serve as a linking point for larger molecular constructs.

-

Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled to amines to form amides, or it can be reduced to the corresponding primary alcohol, providing further opportunities for derivatization.

Caption: Key derivatization points on the indane scaffold for SAR exploration.

Chapter 4: Potential Therapeutic Applications

The rigid nature of this scaffold makes it a compelling building block for several therapeutic areas.

Central Nervous System (CNS) Agents

The structural similarity of 2-aminoindan-2-carboxylic acid to neurotransmitters makes it a valuable starting point for CNS drug design.[12] Its constrained phenylethylamine backbone is a common motif in ligands for various CNS targets.

-

Dopaminergic and Serotonergic Systems: Many antipsychotic and antidepressant drugs interact with dopamine and serotonin receptors. The fixed spatial orientation of the aromatic ring and the nitrogen atom in the indane scaffold can be exploited to design ligands with high affinity and selectivity for specific receptor subtypes.[13]

-

Enzyme Inhibition: The parent amino acid has been identified as a potential inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of dopamine.[8] This suggests its utility in developing treatments for disorders characterized by dopamine dysregulation.

-

Neurological Disorders: As a versatile intermediate, it serves as a building block for pharmaceuticals targeting a range of neurological conditions.[12]

Peptidomimetics

Incorporating 2-aminoindan-2-carboxylic acid (Aic) into peptides is a well-established strategy to induce specific secondary structures, such as β-turns.[3][14] This has profound implications for peptide-based drug design.

-

Stabilizing Bioactive Conformations: Many peptides exert their biological effect by adopting a specific turn or helical structure upon binding to their receptor. By replacing a native amino acid with the Aic scaffold, this bioactive conformation can be stabilized, leading to a more potent ligand.

-

Inhibiting Protein-Protein Interactions (PPIs): PPIs often involve large, flat interfaces that are difficult to target with traditional small molecules. Peptides that mimic a key binding motif (e.g., a β-turn) are promising inhibitors. The Aic scaffold can be used to create stable, proteolytically resistant peptidomimetics for this purpose.[3]

Caption: Conceptual diagram of a constrained peptide achieving a better receptor fit.

Chapter 5: Key Experimental Protocols

The following protocols are provided as a validated starting point for researchers. Standard laboratory safety procedures must be followed at all times.

Protocol: Synthesis of 2-Aminoindan-2-carboxylic acid[10]

This protocol is adapted from the literature and should be performed by a trained chemist.

Step A: Monoalkylation

-

To a stirred solution of the Ni(II)-complex of the glycine Schiff base (1 equivalent) and α,α'-dibromo-o-xylene (1.1 equivalents) in dichloromethane (DCM), add a 50% aqueous solution of NaOH and benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst.

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, separate the organic layer. Wash with water, then brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude monoalkylated intermediate, which can be used in the next step without further purification.

Step B: Cyclization

-

Dissolve the crude intermediate from Step A in anhydrous dimethylformamide (DMF).

-

Add sodium tert-butoxide (NaO-t-Bu) (1.5 equivalents) portion-wise to the solution at room temperature.

-

Stir the mixture for 8-12 hours. Monitor the formation of the cyclized product by TLC.

-

Upon completion, quench the reaction by pouring it into ice-water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude cyclized Ni(II) complex.

Step C: Decomposition and Isolation

-

Suspend the crude cyclized complex in water and add concentrated hydrochloric acid until the pH is ~1.

-

Heat the mixture at reflux for 2-4 hours to decompose the complex and hydrolyze the Schiff base.

-

Cool the reaction mixture and filter to remove the precipitated ligand by-products.

-

Wash the aqueous filtrate with DCM to remove any remaining organic impurities.

-

Adjust the pH of the aqueous layer to ~7 with a suitable base (e.g., ammonium hydroxide) to precipitate the zwitterionic amino acid.

-

Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by filtration.

-

Wash the solid with cold water and then diethyl ether, and dry under vacuum to yield pure 2-aminoindan-2-carboxylic acid.

Protocol: Incorporation into a Peptide via SPPS

This protocol assumes the use of a standard automated peptide synthesizer with Fmoc/tBu chemistry.

-

Preparation: The 2-aminoindan-2-carboxylic acid must first be N-terminally protected with an Fmoc group (Fmoc-Aic-OH). This is typically done in solution phase using Fmoc-OSu before use in SPPS.

-

Resin Loading: Start with a pre-loaded Wang or Rink Amide resin, depending on the desired C-terminal functionality.

-

Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc group from the resin-bound amino acid.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-Aic-OH (1.5-3 equivalents) with a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the sterically hindered nature of the quaternary α-carbon, a double coupling may be necessary to ensure complete reaction.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Cycle Repetition: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase HPLC.

Chapter 6: Conclusion and Future Outlook

This compound and its parent amino acid represent a powerful and underutilized scaffold in medicinal chemistry. Its rigid, conformationally constrained structure provides a validated strategy for enhancing the potency, selectivity, and metabolic stability of bioactive molecules. While its potential in CNS drug discovery and as a β-turn inducer in peptidomimetics is the most evident, its utility is by no means limited to these areas.

Future research should focus on:

-

Expanding the Chemical Toolbox: Developing new synthetic methodologies to access a wider array of substituted indane analogs will be critical for fine-tuning pharmacological activity.

-

Exploring New Therapeutic Targets: The scaffold's unique structural and physicochemical properties may prove beneficial for targeting novel protein classes, including allosteric sites and PPIs, beyond the current scope.

-

Computational and Structural Studies: In-depth computational modeling and co-crystallization studies of ligands containing this scaffold will provide crucial insights into its binding modes and help rationalize SAR, guiding the design of more effective second-generation compounds.

As the demand for novel therapeutics with superior properties continues to grow, the strategic application of constrained scaffolds like 2-aminoindan-2-carboxylic acid will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Belokon, Y. N., D'Addario, D., Groaz, E., Manzocchi, A., & Peregudov, A. S. (2002). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 13(13), 1367-1371.

-

Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10293–10341.

-

American Elements. (n.d.). This compound hydrochloride. Retrieved from American Elements Website.

-

Kierny, M. R., & Grygiel, T. L. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(18), 3364.

-

Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Current Medicinal Chemistry, 17(15), 1537-1563.

-

CymitQuimica. (n.d.). This compound hydrochloride. Retrieved from CymitQuimica Website.

-

ChemicalBook. (n.d.). This compound HCl. Retrieved from ChemicalBook Website.

-

Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.

-

Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.

-

National Center for Biotechnology Information. (n.d.). 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride. PubChem Compound Database.

-

Chem-Impex International. (n.d.). 2-Aminoindane-2-carboxylic acid. Retrieved from Chem-Impex Website.

-

Echemi. (n.d.). ethyl 2-amino-5-fluoro-2,3-dihydro-1h-indene-2-carboxylate hcl. Retrieved from Echemi Website.

-

CymitQuimica. (n.d.). 2-Aminoindan-2-carboxylic Acid. Retrieved from CymitQuimica Website.

-

MySkinRecipes. (n.d.). 2-Aminoindan-2-carboxylic Acid. Retrieved from MySkinRecipes Website.

-

Grunewald, G. L., Dahanukar, V. H., Ching, P., & Criscione, K. R. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Drug Design and Delivery, 6(3), 177-182.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. americanelements.com [americanelements.com]

- 6. This compound hydrochl… [cymitquimica.com]

- 7. This compound HCl | 136834-79-2 [chemicalbook.com]

- 8. 2-Aminoindan-2-carboxylic Acid | CymitQuimica [cymitquimica.com]

- 9. 2-Aminoindan-2-carboxylic Acid [myskinrecipes.com]

- 10. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Derivatives: A Technical Guide for CNS Drug Discovery

Abstract

The 2-aminoindan scaffold represents a privileged structure in central nervous system (CNS) drug discovery, serving as the foundation for compounds targeting a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the biological activities of a specific subclass: Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate derivatives. We will dissect the synthesis, pharmacological profile, and structure-activity relationships (SAR) of these compounds, with a primary focus on their interactions with monoamine transporters and monoamine oxidase enzymes. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel CNS therapeutics.

Introduction: The 2-Aminoindan Scaffold - A Versatile Pharmacophore

The 2-aminoindan framework, a rigid analog of phenethylamine, has garnered significant attention in medicinal chemistry due to its ability to interact with key proteins involved in neurotransmission. By constraining the flexible side chain of phenethylamines, the indane nucleus offers a defined spatial orientation of the crucial amino group relative to the aromatic ring, enhancing selectivity and potency for various biological targets. Derivatives of 2-aminoindan have been investigated for a multitude of applications, including as psychostimulants, antidepressants, and neuroprotective agents. The parent compound, 2-aminoindan (2-AI), is known to act as a monoamine releasing agent, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2][3] This activity profile is reminiscent of amphetamine, highlighting the therapeutic potential and abuse liability of this chemical class.[1][2]

This guide will focus on a less explored, yet promising, series of derivatives: those bearing an ethyl carboxylate group at the 2-position of the indane core. This substitution introduces a key modification that can significantly alter the physicochemical properties and pharmacological profile of the parent molecule, offering a potential avenue for fine-tuning activity and improving drug-like properties.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of this compound derivatives typically begins with the preparation of the corresponding amino acid, 2-aminoindane-2-carboxylic acid. A robust and scalable method for this has been reported, involving a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylene.[4] This approach provides the precursor amino acid in high yield.[4] Subsequent esterification of the carboxylic acid to the ethyl ester is a standard chemical transformation.

Experimental Protocol: Synthesis of 2-Aminoindane-2-carboxylic Acid[4]

This protocol describes the synthesis of the key precursor amino acid.

-

Monoalkylation: A mixture of the Ni(II)-complex of the glycine Schiff base (2-[N-(alpha-picolyl)amino]benzophenone) and o-dibromoxylene is reacted under phase-transfer conditions to yield the monoalkylated complex.

-

Cyclization: The crude monoalkylated intermediate is then cyclized under homogeneous conditions using a strong base (e.g., sodium tert-butoxide in DMF) to form the indane ring system.

-

Decomplexation: The resulting Ni(II) complex of the desired product is decomposed to afford 2-aminoindane-2-carboxylic acid.

Caption: Synthetic workflow for this compound.

Pharmacological Profile: Targeting Monoamine Systems

The primary biological targets of 2-aminoindan derivatives are components of the monoaminergic systems, specifically the plasma membrane monoamine transporters (DAT, NET, and SERT) and the intracellular enzymes monoamine oxidases (MAO-A and MAO-B).

Interaction with Monoamine Transporters

The monoamine transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.[5] Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters.

The parent 2-aminoindan is a selective substrate for NET and DAT, with significantly lower potency at SERT.[3] The introduction of substituents on the aromatic ring can modulate this activity and selectivity. For instance, ring substitution can increase potency at SERT while reducing it at DAT and NET.[1][6]

Table 1: Monoamine Releasing Activity of Representative 2-Aminoindan Derivatives [3]

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| 2-Aminoindan (2-AI) | 439 | 86 | >10,000 |

| 5-Methoxy-2-aminoindan (MEAI) | 2,646 | 861 | 134 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,334 | 117 | 114 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3,101 | 31 |

Causality Behind Experimental Choices: The use of synaptosome preparations preloaded with radiolabeled monoamines ([³H]MPP+ for DAT/NET and [³H]5-HT for SERT) is a standard and robust method to assess the monoamine-releasing capabilities of test compounds. This assay directly measures the functional outcome of a compound's interaction with the transporters.

Structure-Activity Relationship (SAR) Insights:

-

Unsubstituted Core (2-AI): Exhibits a catecholamine-selective profile, acting as a potent releaser at NET and DAT.[3]

-

Ring Substitution: The addition of electron-donating groups to the aromatic ring, such as methoxy or methylenedioxy, tends to shift the selectivity towards SERT.[1][6] This suggests that the electronic properties of the aromatic ring play a crucial role in the interaction with the serotonin transporter.

The Role of the Ethyl 2-Carboxylate Group: